molecular formula C11H24Cl2N2O B567752 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride CAS No. 1226860-75-8

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride

Cat. No. B567752
CAS RN: 1226860-75-8
M. Wt: 271.226
InChI Key: FHTVZBJNSTVBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 392277-22-4 . It has a molecular weight of 151.64 . The IUPAC name for this compound is N-methyltetrahydro-2H-pyran-4-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H . This code can be used to generate the 3D structure of the molecule.

Scientific Research Applications

Mechanism of Action

This compound acts as an effective selective KOR antagonist . It has shown potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .

It’s recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C . The physical form of this compound is liquid .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

N-methyl-N-(oxan-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVZBJNSTVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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